molecular formula C23H27N3O4 B10872284 (4Z)-2-phenyl-5-propyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-phenyl-5-propyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10872284
M. Wt: 409.5 g/mol
InChI Key: NUHGFSQUJWLCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-2-phenyl-5-propyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-phenyl-5-propyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolone core, followed by the introduction of the phenyl and propyl groups. The final step involves the addition of the trimethoxyphenylamino group under controlled conditions to ensure the correct configuration of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-phenyl-5-propyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The phenyl and propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

(4Z)-2-phenyl-5-propyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4Z)-2-phenyl-5-propyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolone derivatives and compounds with similar functional groups, such as:

  • 2-phenyl-4,5-dihydro-3H-pyrazol-3-one
  • 4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

What sets (4Z)-2-phenyl-5-propyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one apart is its unique combination of functional groups and the specific configuration of its structure. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

IUPAC Name

4-[C-methyl-N-(3,4,5-trimethoxyphenyl)carbonimidoyl]-2-phenyl-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C23H27N3O4/c1-6-10-18-21(23(27)26(25-18)17-11-8-7-9-12-17)15(2)24-16-13-19(28-3)22(30-5)20(14-16)29-4/h7-9,11-14,25H,6,10H2,1-5H3

InChI Key

NUHGFSQUJWLCNX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NC3=CC(=C(C(=C3)OC)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.